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Compound of Interest

2-(3-

Compound Name: Chlorobenzylidene)benzofuran-
3(2H)-one

Cat. No.: B12923253

Get Quote

Executive Summary & Core Directive

The molecular formula C1sHoCIlO2 represents a "chemical homonym"—a single mass signature
(MW: 256.68 g/mol ) shared by three distinct chemical classes with vastly different biological
activities: Indandiones (anticoagulants), Flavones (enzyme modulators), and Anthraquinones
(dyes/intermediates).

For drug development professionals, relying solely on low-resolution Mass Spectrometry (MS)
is a critical failure point. This guide establishes the physicochemical fingerprints required to
distinguish these isomers and provides validated protocols for their synthesis and
characterization.

Molecular Weight & Isotopic Precision

Precise molecular weight calculation is the first step in validation. The presence of Chlorine
introduces a distinct M+2 isotopic signature (3:1 ratio) which must be verified to confirm
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elemental composition.

Parameter Value Notes

Average Molecular Weight 256.68 g/mol Standard atomic weights
Monoisotopic Mass 256.029107 Da Based on 12C, 1H, 35Cl, 1O
Exact Mass (M+2) 258.026157 Da Contribution from 37Cl isotope

C (70.19%), H (3.53%), Cl

Elemental Composition
(13.81%), O (12.47%)

Analyst Note: In High-Resolution MS (HRMS), a deviation >5 ppm from 256.0291 Da indicates
an impurity or incorrect formula.

Critical Isomer Profiles

We focus on the two most pharmacologically relevant isomers: Clorindione and 6-
Chloroflavone.

Isomer A: Clorindione (2-(4-chlorophenyl)-1,3-
indandione)[5]
o CAS: 1146-99-2[1][2]

e Class: Indandione derivative (Vitamin K Antagonist).[3]

e Mechanism: Inhibits Vitamin K epoxide reductase (VKOR), disrupting blood coagulation
factors Il, VII, 1X, and X.

o Key Property: Unlike flavones, indandiones exhibit keto-enol tautomerism, making them
acidic (pKa ~3.6). They are soluble in alkaline solutions, forming red/orange enolate salts.

Isomer B: 6-Chloroflavone
« CAS: 10420-73-2[4]

e Class: Flavonoid (Chromen-4-one).[4]
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e Mechanism: Investigated as an aromatase inhibitor and ligand for the benzodiazepine
binding site of GABA-A receptors.

» Key Property: Non-ionizable at physiological pH (neutral). Exhibits strong UV absorption due
to the extended conjugation of the benzopyrone system.

Comparative Physicochemical Data

- 1-Chloro-2-
Clorindione 6-Chloroflavone ]
Property . methylanthraquino
(Indandione) (Flavone)
nhe
Melting Point 142-144 °C 183-185 °C 170-171°C
LogP (Predicted) 3.60 4.60 3.90
Acidity (pKa) ~3.6 (Acidic enol) Neutral Neutral
N Insoluble (Soluble at
Solubility (Water) Insoluble Insoluble
pH > 8)
White to yellowish ]
Appearance Pale yellow needles Yellow solid
powder
uv ~230, 280 nm (Shift in
~260, 310 nm ~255, 330 nm
base)

Synthetic Pathways & Visualizations

To ensure trustworthiness, we map the synthesis of these compounds. The choice of starting
material dictates the final scaffold.

Synthesis of Clorindione (Indandione Scaffold)

Method: Condensation of Phthalide with 4-Chlorobenzaldehyde. Rationale: This route avoids
the use of harsh phthalic anhydride conditions and proceeds via a base-catalyzed
rearrangement.
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Phthalide W»
Benzylidene Phthalide Isomerization > NaOEt / EtOH Acid Workup (H+) o | Clorindione
/ (Intermediate) (Ring Expansion) "] (C15H9CIO2)

4-Chlorobenzaldehyde

Figure 1: Synthesis of Clorindione via Phthalide Condensation.

Click to download full resolution via product page

Synthesis of 6-Chloroflavone (Flavone Scaffold)

Method: Baker-Venkataraman Rearrangement followed by cyclization. Rationale: This is the
"gold standard" for flavone synthesis, allowing precise placement of the chlorine atom on the A-
ring.

2-Hydroxy-5-chloroacetophenone Benzoyl Chloride

Esterification

O-Benzoyl Ester

Base (Pyridine/KOH)

1,3-Diketone
(Baker-Venkataraman Product)

;

H2S04 / AcOH
(Cyclodehydration)

;

6-Chloroflavone
(C15H9CIO2)

Figure 2: Synthesis of 6-Chloroflavone via Baker-Venkataraman Rearrangement.
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Experimental Protocols
Protocol A: Differentiation via UV-Vis pH Shift (Self-
Validating)

Objective: To distinguish Clorindione (acidic) from Chloroflavone (neutral) using their ionization
properties.

Preparation: Prepare a 50 uM stock solution of the unknown C1sHoClO2 sample in Methanol.

Acidic Scan: Aliquot 1 mL into a cuvette. Add 10 pL of 1M HCI. Scan 200-400 nm.

Basic Scan: To the same cuvette, add 20 pyL of 1M NaOH (net basic). Scan 200—-400 nm.

Interpretation:

o Clorindione: Will show a dramatic bathochromic shift (red shift) and color change
(colorless to orange/red) due to enolate formation.

o Chloroflavone: Will show minimal spectral change (no ionization).

o Anthraquinone: May show slight shifts but typically requires stronger reduction to change
color (vat dyes).

Protocol B: High-Throughput Solubility Screening

Objective: Determine thermodynamic solubility for formulation.

e Solid Dispensing: Weigh 2 mg of C1sHoClO:z into a chemically resistant HPLC vial.
e Solvent Addition: Add 1 mL of buffer (PBS pH 7.4) or co-solvent (PEG400).

o Equilibration: Shake at 37°C for 24 hours.

e Filtration: Filter using a 0.22 um PTFE syringe filter (prevents drug binding to
nylon/cellulose).
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e Quantification: Analyze filtrate via HPLC-UV (254 nm).

o Note: For Clorindione, ensure pH is controlled; solubility increases logarithmically above
pH 4.0.

Structural Isomer Hierarchy

The following diagram illustrates the logical relationship between the formula and its structural
realizations.

C15H9CIO2
(MW 256.68)

Indandiones Flavonoids Anthraquinones
(1,3-Dicarbonyls) (Benzopyrones) (Tricyclic Quinones)

Clorindione 6-Chloroflavone 4'-Chloroflavone 1-Chloro-2-methyl-
(Anticoagulant) (Aromatase Inhibitor) (AhR Agonist) anthraquinone

Figure 3: Structural Classification of C15H9CIO2 Isomers.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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